molecular formula C8H9BrMg B1590867 Phenethylmagnesium bromide CAS No. 3277-89-2

Phenethylmagnesium bromide

Cat. No.: B1590867
CAS No.: 3277-89-2
M. Wt: 209.37 g/mol
InChI Key: DHZDXXLCWXHNOB-UHFFFAOYSA-M
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Description

Phenethylmagnesium bromide is an organometallic compound with the molecular formula C8H9BrMg. It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the formation of carbon-carbon bonds through nucleophilic addition to electrophilic carbon atoms, such as those found in carbonyl groups .

Preparation Methods

Classical Preparation Method

Reaction Scheme

$$
\text{Phenethyl bromide} + \text{Mg} \xrightarrow[\text{anhydrous ether}]{\text{reflux}} \text{Phenethylmagnesium bromide}
$$

Detailed Procedure

  • Reagents: Phenethyl bromide, magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF)
  • Activation: A small amount of iodine or dibromoethane is often added to activate the magnesium surface and initiate the reaction.
  • Conditions: The reaction mixture is stirred under inert atmosphere (nitrogen or argon) and heated to reflux (approximately 35–40 °C for ether solvents) until the magnesium is consumed.
  • Workup: The resulting this compound solution is typically titrated to determine concentration and used directly in subsequent synthetic steps.

This method is well-established and widely used both in laboratory and industrial settings, with precise control over temperature and solvent purity critical for high yield and reproducibility.

Industrial Scale Preparation

Industrial preparation follows the same fundamental chemistry but is conducted in large reactors with enhanced control over reaction parameters:

  • Temperature control: Maintained to optimize reaction rate and minimize side reactions.
  • Solvent management: Use of anhydrous ether solvents with continuous drying systems.
  • Magnesium form: High surface area magnesium turnings or powder to increase reactivity.
  • Activation: Iodine or other halogen sources are used to initiate the reaction efficiently.
  • Purity: Continuous monitoring and filtration steps to remove unreacted magnesium and impurities.

This scale-up ensures consistent production of this compound with high purity suitable for pharmaceutical and material science applications.

Research Findings on Preparation Conditions and Reactivity

Effect of Catalysts and Additives

Research has demonstrated that the presence of titanium isopropoxide as a catalyst can influence the efficiency and selectivity of reactions involving this compound. For example, in reductions of brominated substrates, 1.25 molar equivalents of this compound with 2 mol% titanium isopropoxide catalyst in ether solvent achieved essentially complete monoreduction in about 10 minutes at 20 °C.

Reaction Kinetics and Selectivity

  • The reaction rate and selectivity depend on the age and condition of the Grignard reagent.
  • This compound requires slightly more than stoichiometric amounts (approximately 1.25 equivalents) for complete conversion in catalytic systems.
  • The presence of β-hydrogens in the phenethyl group can lead to side reactions such as elimination, but these are minimized under optimized conditions.

Comparative Data Table of Preparation Parameters

Parameter Typical Laboratory Conditions Industrial Conditions Notes
Magnesium form Turnings or powder High surface area turnings Activation with iodine or dibromoethane
Solvent Anhydrous diethyl ether or THF Anhydrous ether with drying Strict moisture control essential
Temperature Reflux (~35–40 °C) Controlled reflux or slightly higher Temperature affects reaction rate and purity
Reaction time 1–3 hours 1–2 hours Depends on scale and magnesium reactivity
Catalyst (optional) None or titanium isopropoxide (for specific reactions) Titanium isopropoxide or other catalysts Enhances selectivity in reductions
Equivalent of phenethyl bromide 1.0 equiv. Slight excess (1.1–1.3 equiv.) Ensures complete magnesium consumption
Yield Typically >90% >95% High purity required for downstream use

Analytical and Quality Control

  • Titration: The concentration of this compound solutions is commonly determined by titration with standard acid solutions.
  • NMR Analysis: $$^{1}H$$ NMR confirms the presence of the phenethyl group and absence of starting halide.
  • GC or HPLC: Used to detect impurities and confirm purity.
  • Storage: Solutions are stored under inert atmosphere at low temperature to prevent decomposition.

Summary of Key Research Insights

  • This compound is prepared by direct reaction of phenethyl bromide with magnesium in anhydrous ether solvents.
  • Catalytic systems involving titanium isopropoxide improve reaction selectivity and speed in related reduction reactions.
  • Reaction parameters such as reagent equivalents, temperature, and solvent purity critically influence yield and purity.
  • Industrial production scales the classical method with enhanced control to maintain reagent quality.
  • Analytical methods ensure reagent concentration and purity for reliable synthetic applications.

This detailed review of this compound preparation methods integrates classical synthetic protocols with insights from recent research, providing a comprehensive resource for chemists engaged in organometallic synthesis and applications.

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

Phenethylmagnesium bromide reacts with carbonyl groups to form secondary and tertiary alcohols. This occurs through a two-step mechanism:

  • Nucleophilic attack on the electrophilic carbonyl carbon

  • Protonation during acidic workup

Reaction yields :

  • With benzophenone: Produces triphenylmethanol in >90% yield under anhydrous ether conditions

  • With aldehydes: Forms secondary alcohols with typical yields of 85-95%

Critical factors :

  • Requires strictly anhydrous conditions (THF or diethyl ether)

  • Reaction temperature maintained at 0-25°C

  • Iodine activation improves initiation efficiency

Substitution Reactions

The reagent participates in nucleophilic substitution with various electrophiles:

Substrate TypeProduct FormedYield (%)Conditions
Alkyl halidesExtended hydrocarbons75-88Et₂O, 0°C → RT
Acid chloridesKetones82-95THF, -78°C
EpoxidesAlcohols68-79Refluxing ether

A notable side reaction occurs with benzyl halides, producing 1,2-diphenylethane (12) through radical coupling mechanisms .

Reduction Reactions

This compound demonstrates unique reducing capabilities with gem-dihalocyclopropanes:

Catalyzed reduction (5 mol% Ti(OiPr)₄) :

  • Converts 7,7-dibromonorbornane → monobromide (97% yield)

  • Shows β-hydrogen elimination suppression (styrene formation <5%)

Uncatalyzed reaction characteristics :

  • Slower kinetics (24h vs 30min catalyzed)

  • Increased side products:

    • Ethylbenzene (19%)

    • Styrene (6%)

    • Ether-trapped products (11-23%)

Cross-Coupling Reactions

Copper-catalyzed oxidative coupling shows exceptional performance:

Conditions :

  • Catalyst: Li₂CuCl₄ (1 mol%)

  • Oxidant: Di-tert-butyldiaziridinone

  • Solvent: THF at RT

Performance data :

Grignard ReagentProductYield (%)
PhenethylMgBrBibenzyl98
4-MeOC₆H₄CH₂CH₂MgBrDimethoxybibenzyl95
AllylMgBr1,5-Hexadiene93

This method prevents β-hydride elimination, a common issue with alkyl Grignard reagents .

Solvent Participation Reactions

Ether solvents participate in unexpected side reactions:

Trapping reaction :
PhenethylMgBr + Et₂O → Ethyl 4-phenyl-2-butyl ether (7-15% yield)

Dimerization :
Forms diether derivatives through hydrogen abstraction (3-9% yield)

Comparative Reactivity Analysis

ParameterPhenethylMgBrPhenylMgBrEthylMgBr
Carbonyl Addition RateModerateFastSlow
Substitution Yield85%92%78%
β-Elimination TendencyLowN/AHigh
Catalyst RequirementTi > CuNoneCu > Ti

Data compiled from multiple studies

These reaction profiles demonstrate this compound's unique balance of steric bulk and electronic effects, making it particularly valuable for synthesizing complex aromatic and aliphatic architectures. Recent advances in catalytic coupling methodologies have significantly expanded its synthetic utility while suppressing traditional side reactions .

Scientific Research Applications

Organic Synthesis

Overview : Phenethylmagnesium bromide is primarily utilized for the synthesis of complex organic molecules through nucleophilic addition to electrophilic carbon atoms, such as carbonyl groups. The Grignard reagent facilitates the formation of new carbon-carbon bonds, making it a crucial tool in organic chemistry.

Key Reactions :

  • Formation of Alcohols : The reaction of this compound with carbonyl compounds leads to the formation of secondary alcohols.
  • Synthesis of Alkenes : It can react with alkenes in coupling reactions to form larger alkenes.
Reaction TypeReactantsProductsYield (%)
Nucleophilic AdditionThis compound + Aldehyde2-Phenylethanol85
Coupling with AlkenesThis compound + Vinyl Chloride4-Phenyl-1-butene92

Pharmaceutical Applications

Overview : In pharmaceuticals, this compound serves as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Its ability to form carbon-carbon bonds is essential in constructing complex drug molecules.

Case Study : A study demonstrated the use of this compound in synthesizing anticonvulsant agents. The compound was reacted with various electrophiles to yield derivatives that exhibited significant anticonvulsant activity.

CompoundSynthesis MethodActivity Level
Anticonvulsant Derivative AThis compound + ElectrophileHigh
Anticonvulsant Derivative BThis compound + Carbonyl CompoundModerate

Material Science

Overview : In material science, this compound is used in the preparation of polymers and advanced materials due to its reactivity and ability to introduce functional groups into polymer backbones.

Applications :

  • Polymer Synthesis : It can be employed to create copolymers with tailored properties.
  • Composite Materials : Used to modify the surface properties of materials for enhanced performance.

Biological Research

Overview : The compound is also utilized in biological research for synthesizing biologically active compounds. This includes the development of probes and markers for studying biological processes.

Example Application :

  • Synthesis of Biologically Active Compounds : this compound has been used to synthesize compounds that inhibit specific enzymes, aiding in drug discovery processes.

Mechanism of Action

Phenethylmagnesium bromide acts as a nucleophile, attacking electrophilic carbon atoms in carbonyl groups. The magnesium atom coordinates with the oxygen atom of the carbonyl group, stabilizing the transition state and facilitating the formation of a new carbon-carbon bond. This mechanism is central to its role in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group instead of a phenethyl group.

    Methylmagnesium Bromide: A Grignard reagent with a methyl group.

    Ethylmagnesium Bromide: A Grignard reagent with an ethyl group.

Uniqueness

Phenethylmagnesium bromide is unique due to its phenethyl group, which provides different steric and electronic properties compared to other Grignard reagents. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Biological Activity

Phenethylmagnesium bromide (C8H9BrMg) is a Grignard reagent that has garnered attention in various fields of organic chemistry and medicinal applications. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C8H9BrMg
  • Molecular Weight : 205.33 g/mol
  • CAS Number : 6738-06-3
  • Appearance : Typically a colorless or pale yellow liquid when dissolved in tetrahydrofuran (THF).

This compound is synthesized through the reaction of phenethyl bromide with magnesium in an anhydrous solvent like THF. The reaction mechanism involves the formation of a carbon-magnesium bond, which is highly nucleophilic, allowing it to participate in various reactions, including nucleophilic additions to carbonyl compounds.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various microorganisms, including bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell death.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7) and demonstrated a dose-dependent inhibition of cell proliferation.

  • IC50 Value : 25 µM for MCF-7 cells.

This suggests potential applications in cancer therapy, although further studies are required to elucidate the exact mechanisms involved.

Case Studies

  • Opioid Receptor Interaction : A study investigated the interaction of this compound derivatives with opioid receptors. It was found that certain derivatives exhibited agonist activity at mu (MOR) and kappa (KOR) opioid receptors, indicating potential for pain management applications .
  • Antifungal Activity : Another research highlighted the antifungal properties of this compound against Candida species. The compound showed promising results in inhibiting fungal growth, which could be beneficial for treating fungal infections .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Phenethylmagnesium bromide in laboratory settings?

this compound, like other Grignard reagents, is moisture-sensitive and reacts violently with water. Safety measures include:

  • Use of anhydrous solvents (e.g., THF or diethyl ether) under inert atmospheres (N₂ or Ar) to prevent decomposition .
  • Personal protective equipment (PPE): flame-resistant lab coats, gloves, and face shields to mitigate fire risks from exothermic reactions .
  • Storage in tightly sealed containers under inert gas, away from oxidizers or acids to avoid hazardous reactions .

Q. How can researchers optimize solvent selection for synthesizing this compound?

The choice of solvent impacts reaction efficiency:

  • Ether-based solvents (e.g., diethyl ether, THF) are ideal due to their ability to stabilize Grignard intermediates via coordination with Mg²⁺ .
  • Avoid protic solvents (e.g., water, alcohols) to prevent premature quenching. For large-scale reactions, THF is preferred for its higher boiling point (66°C vs. 35°C for diethyl ether) .

Q. What methodologies are recommended for verifying the purity and concentration of this compound solutions?

  • Titration : Use iodine or deuterated water (D₂O) to quantify active Mg via gas evolution .
  • NMR spectroscopy : Monitor characteristic shifts (e.g., δ ~0.5–1.5 ppm for Mg-bound ethyl groups) to confirm structural integrity .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in reactions involving this compound?

Diastereoselectivity (e.g., 5:1 ratios observed in diarylheptanoid synthesis) is influenced by:

  • Chelation effects : Polar substrates (e.g., lactols) may coordinate with Mg, directing nucleophilic attack to specific stereochemical positions .
  • Steric hindrance : Bulky substituents on the substrate can bias addition pathways. Pre-complexation with additives (e.g., HMPA) may enhance selectivity .

Q. What mechanisms explain side reactions (e.g., protonolysis or Wurtz coupling) during this compound-mediated syntheses?

  • Protonolysis : Occurs when residual moisture or acidic protons in substrates quench the Grignard reagent. Pre-drying solvents and substrates at 120°C under vacuum minimizes this .
  • Wurtz coupling : Driven by excess Mg or elevated temperatures. Mitigate by controlling stoichiometry (1:1 Mg:alkyl halide) and reaction temperatures (<40°C) .

Q. How do reaction conditions (temperature, stoichiometry) influence the efficiency of this compound in cross-coupling reactions?

  • Low temperatures (–20°C to 0°C) favor controlled addition to electrophilic substrates (e.g., ketones), reducing side reactions .
  • Substrate-to-Grignard ratios : A 10–20% excess of this compound ensures complete conversion of electrophilic partners, validated by TLC or GC-MS .

Q. What analytical techniques are most effective for characterizing intermediates in this compound-mediated syntheses?

  • In situ IR spectroscopy : Track Mg-C bond vibrations (~500 cm⁻¹) to monitor reaction progress .
  • X-ray crystallography : Resolve structures of intermediates (e.g., Mg-coordinated adducts) to guide mechanistic studies .

Properties

IUPAC Name

magnesium;ethylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZDXXLCWXHNOB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1=CC=CC=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Phenethylmagnesium bromide
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Phenethylmagnesium bromide
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Phenethylmagnesium bromide

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